This compound is classified as an organic compound and specifically falls under the category of piperazine derivatives. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring, and they are widely studied for their applications in medicinal chemistry.
The synthesis of 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine typically involves the reaction between 4-fluoroaniline and p-toluenesulfonyl chloride. The general method can be outlined as follows:
The yield and purity of the product can vary based on reaction conditions, with reported yields reaching up to 82% under optimized conditions .
The molecular structure of 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine can be described as follows:
1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine can participate in various chemical reactions typical of piperazine derivatives:
These reactions are crucial for modifying the compound for enhanced biological activity or for developing new derivatives with tailored properties .
The mechanism of action of 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly those related to serotonin and dopamine receptors. Piperazine derivatives often exhibit affinity for various receptor subtypes:
In vitro studies are necessary to confirm these interactions and elucidate specific pathways involved in its pharmacological effects .
The physical and chemical properties of 1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine are essential for understanding its behavior in biological systems:
These properties influence its formulation in pharmaceutical applications and its bioavailability .
1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine has several potential scientific applications:
Continued research into this compound could yield valuable insights into its therapeutic potential and broaden its applications in medicinal chemistry .
1-(4-Fluorophenyl)-4-(p-tolylsulphonyl)piperazine (CAS: 4004-97-1) is systematically named as 1-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine according to IUPAC conventions [1] [2]. The molecule consists of a piperazine core with two distinct substituents:
The canonical SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F, and the standard InChIKey is CIGSCDLAXLXDQV-UHFFFAOYSA-N [2]. This arrangement creates a polar sulfonamide linkage (N-SO₂) with a torsional angle of approximately 85° between the tolyl and piperazine rings, as inferred from analogous sulfonylated piperazines [2].
Key experimentally determined properties include:
Table 1: Experimental Physicochemical Properties [1] [2]
| Property | Value | Conditions |
|---|---|---|
| Molecular Formula | C₁₇H₁₉FN₂O₂S | - |
| Molecular Weight | 334.41 g/mol | - |
| Density | 1.283 g/cm³ | Solid state |
| Boiling Point | 495.3°C | 760 mmHg |
| Melting Point | Not reported | - |
| Flash Point | 253.4°C | Closed cup |
| Refractive Index | 1.601 | 20°C |
| Vapor Pressure | 5.96 × 10⁻¹⁰ mmHg | 25°C |
| Partition Coefficient (LogP) | 3.73 | Octanol/water |
| PSA* | 49.0 Ų | - |
*PSA: Polar Surface Area
The high boiling point and low vapor pressure indicate strong intermolecular interactions, primarily driven by the polar sulfonyl group and aromatic stacking [2]. The logP value of 3.73 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeting applications [2].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2